molecular formula C5H9N3S B2630591 Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine CAS No. 933714-10-4

Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine

Cat. No. B2630591
CAS RN: 933714-10-4
M. Wt: 143.21
InChI Key: IEJRGJSLDCNZKJ-UHFFFAOYSA-N
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Description

“Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine” is a compound with the CAS Number: 933714-10-4 . It has a molecular weight of 143.21 . The IUPAC name for this compound is N-methyl (5-methyl-1,3,4-thiadiazol-2-yl)methanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9N3S/c1-4-7-8-5(9-4)3-6-2/h6H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

It is stored at room temperature .

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

Research demonstrates that Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine exhibit significant biological activities. Notably, compounds within this class have shown high DNA protective ability against oxidative damage and strong antimicrobial activity against specific pathogens. Moreover, certain derivatives displayed cytotoxic effects on cancer cell lines, suggesting potential for chemotherapy enhancement with reduced toxicity (Gür et al., 2020).

Fluorescence Studies

The fluorescence effects of derivatives in aqueous solutions across different pH levels have been explored. The studies found that these compounds exhibit dual fluorescence and distinct fluorescence emissions influenced by molecular aggregation and charge transfer effects. This implies potential applications in bioactive fluorescence studies and molecular probes (Matwijczuk et al., 2018).

Coordination Chemistry and Metal Complexes

Several studies have focused on the synthesis and characterization of metal complexes involving thiadiazole derivatives. These complexes, including those with cobalt(II), nickel(II), and copper(II), have been analyzed for their structural properties and potential applications in catalysis and materials science. The coordination through the thiadiazole nitrogen atom suggests versatility in forming complex structures with various metals (Fabretti et al., 1979).

Anti-inflammatory and Analgesic Activities

Thiadiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Certain compounds outperformed standard drugs in testing, highlighting the therapeutic potential of thiadiazole-based molecules in treating inflammation and pain without causing significant side effects (Bhati et al., 2008).

CO2 Fixation onto Amines

Thiadiazole derivatives have been utilized as catalysts for the sustainable synthesis of pharmaceuticals and natural products through the N-formylation and N-methylation of amines using CO2 as the carbon source. This application underscores the role of thiadiazole compounds in green chemistry and CO2 utilization (Das et al., 2016).

Safety and Hazards

The compound has been classified with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the study and application of “Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine” and related compounds could involve further exploration of their therapeutic potential. As mentioned, 1,3,4-thiadiazole derivatives have shown significant therapeutic potential and have been the subject of considerable interest for designing new antitumor agents .

Mechanism of Action

Mode of Action

It is known that the compound contains a thiadiazole ring, which is often associated with various biological activities . The nitrogen atom in the compound may play a role in coordinating with its targets .

Biochemical Pathways

Compounds containing a thiadiazole ring have been associated with antimicrobial activity , suggesting that they may interact with pathways related to microbial growth and survival.

Pharmacokinetics

As such, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

Compounds with similar structures have shown moderate antibacterial activity , suggesting that Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine may have similar effects.

Action Environment

The compound is a solid at room temperature , suggesting that it may be stable under a variety of conditions.

properties

IUPAC Name

N-methyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c1-4-7-8-5(9-4)3-6-2/h6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJRGJSLDCNZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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